N-(1-benzofuran-2-ylmethyl)cyclopentanamine
Description
Structure
3D Structure
Properties
CAS No. |
1038232-05-1 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-(1-benzofuran-2-ylmethyl)cyclopentanamine |
InChI |
InChI=1S/C14H17NO/c1-4-8-14-11(5-1)9-13(16-14)10-15-12-6-2-3-7-12/h1,4-5,8-9,12,15H,2-3,6-7,10H2 |
InChI Key |
INZATFLOOKNDKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC3=CC=CC=C3O2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-(1-Benzofuran-2-ylmethyl)cyclopentanamine
The established methods for synthesizing the target compound typically follow a convergent approach where a key intermediate, a benzofuran-2-carboxaldehyde derivative, is first prepared and then coupled with cyclopentanamine.
Reductive Amination Approaches
Reductive amination is a versatile and widely used method for the formation of C-N bonds and is the key step in converting the benzofuran (B130515) aldehyde precursor and cyclopentanamine into the final product, this compound. This reaction proceeds by the initial condensation of the aldehyde with cyclopentanamine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine.
This two-step, one-pot process is highly efficient for producing secondary and tertiary amines. A variety of reducing agents can be employed, but sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly effective due to its mild nature and tolerance of a wide range of functional groups. The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane under a dry atmosphere.
Table 1: General Conditions for Reductive Amination
| Parameter | Condition |
| Reactants | Benzofuran-2-carboxaldehyde, Cyclopentanamine |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Solvent | 1,2-dichloroethane (DCE) |
| Atmosphere | Dry/Inert (e.g., Nitrogen, Argon) |
| Stoichiometry | Amine (slight molar excess), Reducing Agent (1.3-1.6 equivalents) |
The formation of the final amine product via this method is confirmed through spectroscopic analysis, such as NMR, which shows the characteristic signals for the newly formed amine.
Precursor Synthesis and Elaboration
Vanillin serves as an inexpensive and bio-based starting material. The synthesis of the required phosphonium salt from vanillin is a multi-step process. It begins with a Mannich reaction on vanillin to introduce a dimethylaminomethyl group. This derivative is then converted into a more reactive chloromethyl intermediate by treatment with HCl. Finally, reaction with triphenylphosphine (PPh₃) yields the desired o-hydroxybenzyltriphenylphosphonium salt. This phosphonium salt is the key reagent for the subsequent Wittig reaction.
The Wittig reaction is a powerful method for forming carbon-carbon double bonds and can be adapted for the intramolecular synthesis of heterocyclic rings like benzofuran. In this approach, the vanillin-derived phosphonium salt is first acylated at the phenolic hydroxyl group with an appropriate acid chloride. The addition of a base, such as triethylamine (B128534), generates the ylide in situ. This ylide then undergoes a chemoselective intramolecular Wittig reaction, where the phosphorus ylide attacks the ester carbonyl group. This condensation reaction closes the ring, forming the benzofuran system. The reaction is typically performed by refluxing in a solvent like toluene. This intramolecular cyclization is a key step for efficiently constructing the benzofuran core. acs.org
A specific example of the precursor synthesis is the formation of 7-methoxy-2-[4-(methoxy)phenyl]-1-benzofuran-5-carboxaldehyde. This compound is synthesized by condensing the vanillin-derived phosphonium salt with 4-methoxybenzoyl chloride. nih.govsapub.org The reaction, carried out in refluxing toluene with triethylamine as a base, proceeds via the intramolecular Wittig reaction described above. nih.govwikipedia.org The resulting benzofuran aldehyde is a stable, crystalline solid that can be purified by column chromatography. wikipedia.org
Table 2: Key Steps in Precursor Synthesis via Wittig Reaction
| Step | Starting Material | Key Reagents | Product | Reaction Type |
| 1 | Vanillin | Dimethylamine, Formaldehyde, HCl, PPh₃ | o-Hydroxybenzyltriphenylphosphonium salt | Mannich Reaction, Chlorination, Phosphonium Salt Formation |
| 2 | Phosphonium Salt | 4-Methoxybenzoyl chloride, Triethylamine | 7-methoxy-2-[4-(methoxy)phenyl]-1-benzofuran-5-carboxaldehyde | Intramolecular Wittig Reaction |
Novel and Green Synthetic Strategies
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for synthesizing benzofurans and for conducting reductive aminations. These strategies aim to reduce reaction times, minimize waste, and use less hazardous reagents. tandfonline.com
For the synthesis of the benzofuran core, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. nih.govsapub.org One-pot, multi-component reactions (MCRs) catalyzed by metals like copper or palladium under microwave conditions represent a highly efficient approach to building complex benzofuran libraries. nih.govresearchgate.net
In the context of reductive amination, greener approaches focus on replacing hydride reagents with catalytic hydrogenation. Using molecular hydrogen (H₂) with a metal catalyst (e.g., Pd/C) is an atom-economical alternative, with water being the only byproduct. thieme-connect.comacsgcipr.org However, this often requires specialized equipment to handle pressurized hydrogen gas. thieme-connect.com To address this, continuous-flow hydrogenation has been developed. thieme-connect.comresearchgate.net In a flow reactor, a stream of the reactants is passed through a cartridge containing a solid-supported catalyst, allowing for safe, efficient, and scalable reactions with excellent control over parameters like temperature and pressure. thieme-connect.comresearchgate.net This technology eliminates the need to store large quantities of hydrogen gas and handle pyrophoric catalysts in the open lab. thieme-connect.com
Furthermore, the development of catalytic reductive amination using non-noble metal catalysts and alternative hydrogen donors like formic acid is an active area of research, aiming to provide cheaper and more sustainable options for amine synthesis. frontiersin.orgjocpr.com Biocatalysis, using enzymes such as imine reductases, also presents a green alternative for producing chiral amines with high selectivity. wikipedia.org
Table 3: Comparison of Synthetic Strategies
| Strategy | Advantages | Disadvantages |
| Conventional Heating | Well-established, simple equipment | Long reaction times, potential for side products |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, higher yields nih.govsapub.org | Requires specialized microwave reactor |
| Hydride Reagents (e.g., NaBH(OAc)₃) | Mild, good functional group tolerance | Stoichiometric waste generation, higher cost thieme-connect.com |
| Catalytic Hydrogenation (Batch) | Atom economical, water is the only byproduct thieme-connect.com | Requires handling of pressurized H₂, potential safety concerns |
| Continuous-Flow Hydrogenation | Enhanced safety, scalability, precise control of conditions thieme-connect.com | Higher initial equipment cost |
Catalyst-Free and Solvent-Free Approaches for Analogous Structures
In recent years, green chemistry principles have spurred the development of synthetic routes that minimize or eliminate the use of catalysts and solvents. nih.gov These methods are not only environmentally benign and cost-effective but also often lead to reduced reaction times and higher yields. nih.gov For the synthesis of benzofuran derivatives, catalyst-free approaches have been successfully implemented. One such strategy involves the cascade reaction between nitroepoxides and salicylaldehydes. researchgate.netresearchgate.net In this method, the use of K₂CO₃ in DMF at 110 °C facilitates the synthesis of various benzofuran derivatives in yields ranging from 33–84% over 12 hours. researchgate.netresearchgate.net
Another catalyst-free method involves the reaction of hydroxyl-substituted aryl alkynes with sulfur ylides, which proceeds through nucleophilic addition and subsequent cyclization to form the aromatic benzofuran ring. researchgate.net Solvent-free strategies are also gaining prominence as an effective tool for sustainability in the synthesis of bioactive heterocycles. nih.gov These eco-friendly routes are noted for their efficiency and energy savings. nih.gov
| Precursors | Reagents/Conditions | Yield | Reference |
| Nitroepoxides and Salicylaldehydes | K₂CO₃, DMF, 110 °C, 12 h | 33-84% | researchgate.netresearchgate.net |
| Hydroxyl-substituted aryl alkynes and Sulfur ylides | Catalyst-free conditions | Not specified | researchgate.net |
This table summarizes catalyst-free approaches for synthesizing benzofuran derivatives analogous to the core structure of this compound.
Microwave-Assisted Syntheses of Related Heterocycles
Microwave-assisted organic synthesis (MAOS) has become a key technology for accelerating the synthesis of heterocyclic compounds, including benzofurans. nih.gov This technique significantly reduces reaction times, often from hours to mere minutes, while improving yields and product purity. google.com
Several microwave-assisted protocols for benzofuran synthesis have been developed:
Three-Component Synthesis: An efficient one-pot, three-component method utilizes 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. Microwave irradiation in this process shortens reaction times and minimizes side products, providing good to excellent yields of 2,3-disubstituted benzofurans. nih.gov
Benzofuran-2-carboxamide Synthesis: A fast, versatile, and transition-metal-free protocol has been developed for synthesizing substituted benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles. This multicomponent method is valuable for rapidly generating libraries of compounds for drug discovery. rsc.org
Benzofuran-3(2H)-one Synthesis: A novel method for preparing benzofuran-3(2H)-ones under microwave conditions has been established, offering a short and facile route to these important dihydrobenzofuranones with yields ranging from 43% to 58%. nih.gov
| Synthetic Target | Method | Key Advantages | Reference |
| 2,3-Disubstituted Benzofurans | One-pot, three-component Sonogashira coupling | Shorter reaction times, minimized side products | nih.gov |
| Benzofuran-2-carboxamides | Multicomponent, catalyst-free | Fast, versatile, transition-metal-free | rsc.org |
| Benzofuran-3(2H)-ones | Cyclization of benzoate substrates | Short and facile route | nih.gov |
This table highlights various microwave-assisted synthetic routes for benzofuran-related heterocycles.
Stereochemical Considerations in Synthesis
The synthesis of specific stereoisomers of chiral molecules is critical in medicinal chemistry, as different enantiomers can have vastly different biological activities. For a molecule like this compound, a chiral center exists at the point of attachment of the cyclopentanamine ring if the ring itself is substituted, or if stereoisomers of the cyclopentanamine are used.
Achieving stereocontrol in the synthesis of such compounds can be approached by using chiral starting materials or by employing asymmetric synthesis methods.
Chiral Building Blocks: A common strategy is to use enantiomerically pure starting materials. For instance, novel routes to multifunctionalized chiral cyclopentyl- and cyclohexyl-amines have been developed through the ring-opening of 2-azabicyclo structures, providing access to chiral amine building blocks. rsc.org
Asymmetric Catalysis: Asymmetric synthesis can create chiral centers with high enantioselectivity. For example, a one-pot, multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, using a secondary amine and an N-heterocyclic carbene catalyst, can produce densely functionalized cyclopentanones with high enantioselectivities. These chiral cyclopentanones can then serve as precursors to chiral cyclopentanamines.
Reductive Amination: The final coupling of a benzofuran aldehyde with cyclopentanamine is often achieved via reductive amination. While this specific reaction on an unsubstituted cyclopentanamine does not create a new stereocenter, if a chiral amine is used, its stereochemistry is retained. If a prochiral ketone on the benzofuran side chain were used with a chiral amine, diastereoselective reduction of the resulting imine could be influenced by the existing chiral center. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which can selectively reduce imines.
While specific stereoselective syntheses for this compound are not detailed in the reviewed literature, these established principles in asymmetric synthesis provide clear pathways for accessing its chiral analogs.
Derivatization and Analog Synthesis
The synthesis of derivatives and analogs is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's properties.
The secondary amine of the cyclopentanamine moiety is a prime site for chemical modification, primarily through N-alkylation and N-acylation reactions.
N-Alkylation: This process introduces an alkyl group onto the nitrogen atom. It can be achieved by reacting the amine with an alkylating agent, such as an alkyl halide (e.g., benzyl bromide) or by reacting it with an alcohol in the presence of a suitable catalyst. Bases like sodium or potassium carbonate are often used to neutralize the acid formed during the reaction. The reaction temperature for alkylation with halides typically ranges from 0 °C to 100 °C. Additives such as sodium or potassium iodide can catalyze or accelerate the rate of amine alkylation.
N-Acylation: This reaction forms an amide by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent. Acylation is a widely used method for forming amide bonds and can be employed to introduce a vast array of functional groups, significantly altering the molecule's steric and electronic properties.
These modifications allow for the systematic exploration of the structure-activity relationship (SAR) by altering the size, lipophilicity, and hydrogen-bonding capacity of the cyclopentanamine portion of the molecule.
The electronic and steric nature of substituents on the benzofuran ring can significantly influence the course and yield of synthetic reactions. For instance, in palladium-catalyzed syntheses of benzofuran-3-carboxamides, it was observed that electron-withdrawing substituents on the phenyl ring of the starting materials tended to diminish the yield of the final benzofuran derivatives, and vice versa. researchgate.net
Furthermore, substituents can direct the position of further chemical modifications. The presence of activating groups like methoxy (B1213986) (-OCH₃) can assist in electrophilic substitution reactions, such as bromination, on the benzene (B151609) portion of the benzofuran ring. In one study, the bromination of 1-(4,6-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone resulted in the introduction of a bromine atom onto the benzene ring, a reaction facilitated by the activating methoxy groups.
The type and position of substituents also influence the biological activity and physical properties of the resulting molecules. Studies on 5-alkyl-2-methyl-3-phenylsulfonyl-1-benzofuran analogues show that varying the alkyl substituent (like a cyclopentyl group) affects the solid-state crystal structure. nih.gov
Hydrazones are a significant class of compounds known for their diverse biological activities. Combining the benzofuran scaffold with other pharmacologically important heterocycles like triazoles through a hydrazone linkage is a common strategy in drug design.
The synthesis of such hybrids typically involves a condensation reaction. A key precursor, a carbohydrazide, is first synthesized. For example, 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide can be prepared and then reacted with a benzofuran derivative containing a ketone group, such as 2-acetylbenzofuran. This reaction is typically carried out in a solvent like ethanol with an acid catalyst (e.g., HCl) under reflux, leading to the formation of the target hydrazone derivative in high yield. One study reported an 86% yield for the synthesis of (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide using this method. researchgate.net These synthetic routes are straightforward and allow for the creation of diverse molecular structures by varying the substituents on both the benzofuran and triazole rings. sciencemadness.orgacs.org
Based on a comprehensive search for scientific literature and spectral data, it has been determined that detailed, publicly available research findings specifically for the compound this compound are insufficient to construct the thorough and data-rich article as outlined in the request. While general principles of analytical techniques are well-documented, applying them specifically to this compound without experimental data would be speculative and would not meet the required standard of scientific accuracy.
The provided search results contain information on various other benzofuran derivatives, but not the precise data needed for this compound. For instance, spectral information is available for the parent compound benzofuran, as well as more complex structures, but these are not directly transferable.
Therefore, to adhere to the strict requirements of providing scientifically accurate content and detailed research findings, it is not possible to generate the requested article at this time. Fulfilling the request would necessitate access to specific experimental data (NMR, MS, IR, and X-ray diffraction) for this compound, which is not available in the public domain based on the conducted searches.
Advanced Analytical Techniques for Structural Elucidation in Research Contexts
Chromatographic Methods for Purification and Purity Assessment in Research
Chromatographic techniques are fundamental in the separation of N-(1-benzofuran-2-ylmethyl)cyclopentanamine from reaction byproducts, unreacted starting materials, and other impurities. The choice of chromatographic method is dictated by the scale of the purification and the analytical requirements of the research.
Column chromatography is the primary technique for the preparative purification of this compound following its synthesis. This method leverages the differential adsorption of the compound and impurities onto a solid stationary phase as a liquid mobile phase percolates through the column.
Stationary Phase: For the purification of this compound, silica (B1680970) gel (60-120 mesh or 230-400 mesh) is the most commonly employed stationary phase due to its polarity and ability to effectively separate moderately polar compounds. Given the basic nature of the secondary amine in the target molecule, tailing on the acidic silica gel can be a concern. To mitigate this, the silica gel can be pre-treated with a small percentage of a basic modifier, such as triethylamine (B128534) (TEA), in the eluent, or a neutral alumina (B75360) stationary phase can be used as an alternative.
Mobile Phase (Eluent): The selection of an appropriate mobile phase is critical for achieving optimal separation. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is a common starting point for the elution of benzofuran (B130515) derivatives. The polarity of the eluent is fine-tuned to ensure that the target compound has a retention factor (Rƒ) in the optimal range of 0.2-0.4 on a corresponding TLC plate, which generally translates to good separation on a column. Due to the amine functionality, the addition of a small percentage (0.1-1%) of triethylamine to the mobile phase is often necessary to prevent peak tailing and improve resolution by neutralizing the acidic sites on the silica gel.
Procedure and Findings: In a typical research setting, the crude reaction mixture containing this compound is first dissolved in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the eluent mixture itself. This solution is then loaded onto the top of a prepared silica gel column. The elution is carried out with a gradient of increasing polarity, starting with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the proportion of the more polar solvent (ethyl acetate). Fractions are collected and analyzed by TLC to identify those containing the pure product.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Gradient | 5% to 30% Ethyl Acetate in Hexane (+ 0.5% Triethylamine) |
| Sample Loading | Dry loading with silica gel or minimal solvent injection |
| Fraction Analysis | TLC with UV visualization (254 nm) |
| Purity of Isolated Fractions | >98% (as determined by HPLC and NMR) |
Thin Layer Chromatography (TLC) is an essential analytical technique used for the rapid monitoring of reaction progress, the identification of compounds in a mixture, and the determination of the purity of this compound. It is also instrumental in developing the optimal solvent system for column chromatography.
Stationary Phase: Commercially available TLC plates coated with a thin layer of silica gel 60 F254 are standard for the analysis of this compound. The 'F254' designation indicates the presence of a fluorescent indicator that allows for the visualization of UV-active compounds under a UV lamp at 254 nm.
Mobile Phase and Rƒ Value: The choice of mobile phase for TLC is guided by the polarity of the target compound. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate is typically used. The ratio of these solvents is adjusted to achieve a retention factor (Rƒ) value for the desired compound that is ideally between 0.3 and 0.5 for good separation and visualization. The Rƒ value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For this compound, a mobile phase of 20-30% ethyl acetate in hexane, often with the addition of a small amount of triethylamine (e.g., 0.5%), provides good resolution.
Visualization: As this compound contains a benzofuran ring system, it is UV active and can be visualized on a TLC plate under a UV lamp (254 nm) as a dark spot. Further visualization can be achieved by staining the plate with a developing agent such as potassium permanganate (B83412) (KMnO₄) solution, which reacts with many organic compounds to produce a colored spot.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate/Hexane (3:7 v/v) + 0.5% Triethylamine |
| Approximate Rƒ Value | 0.45 |
| Visualization | UV light (254 nm), Potassium Permanganate stain |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Key Structural Features for Biological Activity
The biological activity of benzofuran-based compounds is intrinsically linked to several key structural components: the benzofuran (B130515) core, the linker between the core and the amine, and the nature of the amine substituent itself. For N-(1-benzofuran-2-ylmethyl)cyclopentanamine, these features are the benzofuran-2-ylmethyl group and the cyclopentanamine moiety.
Research on various 2-aminomethyl-benzofuran derivatives has consistently highlighted the importance of the aminomethyl group at the C2-position of the benzofuran ring for various biological activities. mdpi.comnih.gov This specific substitution pattern appears to be a critical determinant for the interaction with a range of biological targets. The nitrogen atom within this side chain is often a key interaction point, capable of forming hydrogen bonds or ionic interactions with receptor sites. msdmanuals.comlibretexts.org
Impact of Benzofuran Substitutions on Biological Interactions
For instance, the introduction of electron-withdrawing or electron-donating groups on the benzene (B151609) portion of the benzofuran core can influence the electron density of the entire ring system, which may, in turn, affect π-π stacking interactions with aromatic residues in a protein's binding pocket. nih.gov Similarly, the addition of halogen atoms has been shown in some benzofuran series to enhance binding affinity through the formation of halogen bonds. nih.gov
Table 1: Illustrative Impact of Benzofuran Ring Substitutions on Biological Activity (Generalized from related series)
| Substitution Position | Substituent Type | General Effect on Activity | Rationale |
| C5 | Methoxy (B1213986) (-OCH3) | Often enhances potency | Can act as a hydrogen bond acceptor and increase lipophilicity. mdpi.com |
| C5 | Halogen (e.g., -Cl, -F) | Can increase potency | Alters electronic properties and may form halogen bonds. nih.gov |
| C7 | Methoxy (-OCH3) | May increase or decrease potency depending on the target | Can influence conformation and binding orientation. mdpi.com |
| C7 | Ethoxycarbonyl (-COOEt) | Often results in lower potency compared to smaller groups | Steric hindrance may prevent optimal binding. mdpi.com |
This table is illustrative and based on general SAR principles observed in broader classes of benzofuran derivatives, not on specific experimental data for this compound.
Role of the Cyclopentanamine Moiety in Ligand-Target Recognition
The cyclopentanamine moiety plays a significant role in the molecule's interaction with its biological target. The nature of the N-substituent is a critical determinant of affinity and selectivity for many classes of neurologically active compounds. The cyclopentyl group, being a small, rigid, and lipophilic ring, serves several purposes in ligand-target recognition.
Firstly, its defined three-dimensional shape can conformationally restrict the side chain, reducing the entropic penalty upon binding to a receptor. nih.gov This pre-organization into a more favorable binding conformation can lead to higher affinity. Secondly, the lipophilic nature of the cyclopentyl ring can facilitate hydrophobic interactions with non-polar pockets within the binding site of a target protein. libretexts.org
The size and shape of the cycloalkylamine can be critical for selectivity. For instance, varying the ring size from cyclobutyl to cyclohexyl can dramatically alter the binding affinity for different receptors. The cyclopentyl group in this compound represents a specific balance of size and conformational flexibility that may be optimal for a particular target. Bioisosteric replacement of the cyclopentyl ring with other groups, such as different cycloalkanes or open-chain alkyl groups, would be a key strategy in optimizing the activity of this compound. mdpi.com
Conformational Analysis and its Influence on Activity
The conformational flexibility of this compound is a key factor influencing its biological activity. The molecule possesses several rotatable bonds, primarily in the methylene (B1212753) linker and the bond connecting the cyclopentyl ring to the nitrogen atom. The relative orientation of the benzofuran ring and the cyclopentanamine moiety is crucial for presenting the key pharmacophoric features in the correct spatial arrangement for receptor binding.
Computational studies on similar flexible molecules, such as N-benzylamines, have shown that multiple low-energy conformations can exist. colostate.edu The energy barrier between these conformations can determine whether the molecule can readily adopt the specific "bioactive" conformation required for binding to its receptor. nih.gov A molecule that is too rigid may not be able to adapt to the binding site, while a molecule that is too flexible may pay a significant entropic penalty upon binding. The specific degree of flexibility in this compound is therefore a critical aspect of its molecular design.
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a known 3D structure of the biological target, pharmacophore modeling is a valuable tool in ligand-based drug design. A pharmacophore model for this compound and its analogs would define the essential spatial arrangement of chemical features required for biological activity.
Based on the structure of the title compound and general knowledge of drug-receptor interactions, a hypothetical pharmacophore model would likely include:
An aromatic feature: Represented by the benzofuran ring, which can engage in hydrophobic and π-π stacking interactions.
A hydrogen bond acceptor: The oxygen atom of the benzofuran ring.
A hydrogen bond donor/ionizable feature: The secondary amine of the cyclopentanamine moiety.
A hydrophobic feature: The aliphatic cyclopentyl ring.
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Structural Moiety | Potential Interaction |
| Aromatic | Benzofuran Ring | π-π stacking, hydrophobic interactions |
| Hydrogen Bond Acceptor | Furan (B31954) Oxygen | Hydrogen bonding with donor groups on the receptor |
| Ionizable Amine (H-bond donor) | Cyclopentanamine Nitrogen | Ionic bonding, hydrogen bonding with acceptor groups on the receptor |
| Hydrophobic | Cyclopentyl Ring | van der Waals forces, hydrophobic interactions |
This model could then be used to virtually screen databases for new compounds with a similar arrangement of these features but different chemical scaffolds, a process known as scaffold hopping. nih.gov Furthermore, by comparing the pharmacophore models of active and inactive analogs, a more refined understanding of the SAR can be achieved, guiding the synthesis of more potent and selective compounds. nih.gov
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for understanding how a ligand, such as a benzofuran (B130515) derivative, might interact with a biological target, typically a protein or enzyme.
While specific binding affinity data for N-(1-benzofuran-2-ylmethyl)cyclopentanamine is not documented in the reviewed literature, studies on other benzofuran derivatives have demonstrated their potential to bind with various biological targets. For instance, docking studies on a series of 5-nitrobenzofuran (B105749) derivatives against the 1AJ6 protein have shown promising binding affinities, with the lowest binding energies ranging from -6.9 to -10.4 kcal/mol. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.comresearchgate.net These values indicate a strong and stable interaction between the ligands and the protein.
In another study, new 6-aminomethylbenzofuranones were investigated for their affinity towards 5-HT2A and D2 receptors, which are important in the context of antipsychotic drug development. researchgate.net The binding affinities (pKi) for some of these derivatives were found to be in the range of 7.59 to 7.76 for the 5-HT2A receptor, indicating high affinity. researchgate.net Such studies highlight the potential of the benzofuran scaffold, likely including this compound, to exhibit significant binding to various biological targets. The binding affinity is a critical parameter as it often correlates with the compound's potency.
Table 1: Predicted Binding Affinities of Selected Benzofuran Derivatives
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |
| 5-Nitrobenzofuran Derivatives | 1AJ6 | -6.9 to -10.4 |
| 6-Aminomethylbenzofuranones | 5-HT2A Receptor | pKi 7.59 to 7.76 |
Molecular docking not only predicts binding affinity but also elucidates the specific interactions between a ligand and the amino acid residues within the target's binding site. For benzofuran derivatives, studies have identified key interactions that stabilize the ligand-protein complex. For example, in the docking of 5-nitrobenzofuran derivatives with the 1AJ6 protein, interactions with residues such as GLY A:75, ALA A:47, VAL A:71, PRO A:79, ILE A:94, and MET A:95 were observed, including hydrogen bonds. africanjournalofbiomedicalresearch.comresearchgate.net
Similarly, for 6-aminomethylbenzofuranones targeting the 5-HT2A and D2 receptors, serine residues at positions 3.36 and 5.46 were identified as crucial for binding and selectivity. researchgate.net The ability of these compounds to form one or two hydrogen bonds with these key serine residues appeared to explain their differing affinities. researchgate.net These findings suggest that for this compound, the benzofuran ring and the cyclopentanamine moiety would likely engage in specific hydrogen bonding and hydrophobic interactions within a target's binding pocket.
Table 2: Key Interacting Residues for Benzofuran Derivatives with Target Proteins
| Compound Class | Target Protein | Key Interacting Residues |
| 5-Nitrobenzofuran Derivatives | 1AJ6 | GLY A:75, ALA A:47, VAL A:71, PRO A:79, ILE A:94, MET A:95 |
| 6-Aminomethylbenzofuranones | 5-HT2A and D2 Receptors | Serine 3.36, Serine 5.46 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the structural features that are important for their biological effects.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that are used to correlate the 3D structural features of molecules with their biological activities. These methods are valuable for understanding the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties that influence a compound's activity.
Although specific CoMFA and CoMSIA studies on this compound are not available, research on other classes of compounds provides insight into the utility of these methods. For instance, a CoMFA and CoMSIA study on a series of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives as anticancer agents yielded statistically significant models with good predictive power (CoMFA: q² = 0.530, r² = 0.903; CoMSIA: q² = 0.548, r² = 0.909). nih.gov The contour maps from these analyses indicated that highly electropositive substituents with low steric tolerance at a specific position of the pteridine (B1203161) ring and bulky electronegative substituents at the meta-position of a phenyl ring were favorable for activity. nih.gov
Similarly, a study on α1A-adrenergic receptor antagonists generated robust CoMFA and CoMSIA models (q² = 0.840 for both). mdpi.com The contour maps from this study highlighted the importance of steric and electrostatic fields in determining the binding affinity of the ligands. mdpi.com These examples demonstrate how CoMFA and CoMSIA can be applied to a series of benzofuran derivatives, including this compound, to elucidate the key structural requirements for a desired biological activity.
Table 3: Statistical Parameters of Representative CoMFA and CoMSIA Models
| Compound Series | Model | q² | r² |
| DMDP Derivatives | CoMFA | 0.530 | 0.903 |
| DMDP Derivatives | CoMSIA | 0.548 | 0.909 |
| α1A-Adrenergic Receptor Antagonists | CoMFA | 0.840 | - |
| α1A-Adrenergic Receptor Antagonists | CoMSIA | 0.840 | - |
QSAR models are powerful tools for the design of new analogs with improved activity. By identifying the physicochemical properties and structural features that are positively or negatively correlated with biological activity, these models can guide the modification of a lead compound.
For a series of benzofuran-based vasodilators, a 2D-QSAR model was developed that successfully described their bioactivity (R² = 0.816). nih.gov This model, along with structure-activity relationship (SAR) observations, suggested that the presence of a methoxy (B1213986) group at a specific position and the inclusion of a benzimidazole (B57391) ring system were beneficial for vasodilation activity. nih.gov In another study on benzofuran and indole (B1671886) derivatives as histone lysine (B10760008) methyl transferase inhibitors, a multiple linear regression (MLR) based QSAR model with good predictive power (R²ext = 0.929) was established. eurjchem.com This model was then used to design new molecules with potentially better biological activity. eurjchem.com
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and solids. DFT calculations can provide valuable insights into a molecule's reactivity, stability, and spectroscopic properties.
While specific DFT calculations for this compound have not been reported, studies on other benzofuran derivatives demonstrate the utility of this approach. For 1-benzofuran-2-carboxylic acid, DFT calculations were used to determine its optimized geometric parameters, vibrational frequencies, and electronic properties. researchgate.net The calculated parameters were found to be in good agreement with experimental data. researchgate.net
In a study of 2-phenylbenzofuran (B156813) derivatives, DFT calculations were employed to investigate their electronic properties and to derive quantum chemical descriptors for QSAR studies. physchemres.org The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important electronic parameters that relate to a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. For benzofuran–stilbene hybrid compounds, DFT calculations were used to study their antioxidant properties by analyzing their electronic structures and bond dissociation enthalpies. rsc.org These studies underscore the power of DFT in elucidating the electronic characteristics of benzofuran derivatives, which could be applied to understand the reactivity and potential biological activity of this compound.
Table 4: Representative Electronic Properties of a Benzofuran Derivative (1-benzofuran-2-carboxylic acid) from DFT Calculations
| Parameter | Value (eV) |
| E HOMO | -6.366 |
| E LUMO | -1.632 |
| Ionization potential (I) | 6.366 |
| Electron affinity (A) | 1.632 |
| Chemical potential (µ) | -3.999 |
| Softness (ζ) | 11.49 |
| Electrophilicity (ω) | 3.374 |
HOMO-LUMO Energy Gap Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.
For benzofuran derivatives, the HOMO-LUMO gap is influenced by the nature and position of substituents on the benzofuran ring system. Density Functional Theory (DFT) calculations are commonly employed to determine these energy levels. For instance, studies on various benzofuran derivatives have reported HOMO-LUMO energy gaps in the range of 4 to 5 eV, indicating a moderate level of chemical reactivity. The presence of electron-donating or electron-withdrawing groups can modulate this gap, thereby fine-tuning the molecule's electronic characteristics. In the case of this compound, the cyclopentanamine group attached to the benzofuran ring via a methylene (B1212753) bridge is expected to influence the electronic distribution and, consequently, the HOMO-LUMO energy gap.
| Parameter | Typical Value for Benzofuran Derivatives (eV) | Significance |
|---|---|---|
| EHOMO | -6.0 to -5.0 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |
| ELUMO | -2.0 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |
| ΔE (HOMO-LUMO Gap) | 4.0 to 5.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Electrostatic Potential (ESP) Surface Analysis
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface. Different colors on the ESP map represent different potential values: red typically indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.
For a molecule like this compound, the ESP surface would likely show a region of negative potential around the oxygen atom of the benzofuran ring, making it a likely site for interaction with electrophiles. The nitrogen atom in the cyclopentanamine moiety, with its lone pair of electrons, would also exhibit a negative potential. Conversely, the hydrogen atoms attached to the nitrogen and aromatic protons may show regions of positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. aip.org
| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Benzofuran Oxygen Atom | Negative (Red) | Site for electrophilic attack and hydrogen bond acceptance. |
| Cyclopentanamine Nitrogen Atom | Negative (Red) | Site for electrophilic attack, protonation, and hydrogen bond acceptance. |
| Aromatic Protons | Positive (Blue) | Potential sites for interaction with nucleophiles. |
| Amine Proton | Positive (Blue) | Site for hydrogen bond donation. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). This method allows for the investigation of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. The analysis of donor-acceptor interactions in the NBO basis reveals the stabilizing effects of electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals.
| Donor NBO | Acceptor NBO | Interaction Type | Expected Significance |
|---|---|---|---|
| LP (O) | π(C-C)aromatic | Lone pair delocalization | High, contributes to aromaticity and stability. |
| LP (N) | σ(C-H)adjacent | Hyperconjugation | Moderate, influences conformation and basicity. |
| π(C-C)aromatic | π*(C-C)aromatic | π-delocalization | High, characteristic of the aromatic system. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions over time.
For this compound, MD simulations could be employed to explore its conformational landscape and the flexibility of the cyclopentanamine ring and the linker connecting it to the benzofuran moiety. Such simulations, often performed in a solvent environment to mimic physiological conditions, can reveal preferred conformations and the energy barriers between them. Understanding the dynamic behavior of the molecule is crucial for predicting its interaction with biological targets, as the conformational flexibility can influence binding affinity and selectivity. MD simulations on related benzofuran derivatives have been used to investigate their interactions with protein targets, providing a dynamic view of the binding process. nih.gov
| Simulation Aspect | Information Gained | Relevance |
|---|---|---|
| Conformational Analysis | Identification of low-energy conformers and rotational barriers. | Understanding the molecule's shape and flexibility. |
| Solvation Effects | Behavior of the molecule in an aqueous environment. | Predicting solubility and interactions in a biological context. |
| Interaction with Biomolecules | Binding modes and stability of the molecule in a protein active site. | Elucidating the mechanism of action at a molecular level. |
In Silico ADMET Prediction (Mechanistic Aspects, not human clinical profiles)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are valuable in the early stages of drug discovery for identifying potential liabilities and optimizing molecular structures.
For this compound, various ADMET properties can be predicted based on its chemical structure. For instance, its lipophilicity (logP) can be calculated, which is a key determinant of absorption and distribution. Models can also predict its potential to be a substrate or inhibitor of important metabolic enzymes, such as cytochrome P450s. Furthermore, potential toxicological endpoints can be flagged based on structural alerts. It is important to note that these are predictive models and provide a mechanistic understanding rather than a definitive clinical profile. Studies on other benzofuran derivatives have utilized these in silico tools to assess their drug-likeness and potential pharmacokinetic profiles. researchgate.netnih.gov
| ADMET Property | Predicted Characteristic (based on structural analogs) | Mechanistic Implication |
|---|---|---|
| Absorption | Good intestinal absorption predicted due to moderate lipophilicity. | The molecule is likely to be orally bioavailable. |
| Distribution | Likely to distribute into various tissues. Potential for blood-brain barrier penetration would need specific modeling. | The molecule's effects may not be localized to a single compartment. |
| Metabolism | Potential for metabolism by cytochrome P450 enzymes, particularly at the benzofuran ring. | The molecule may undergo hepatic clearance. |
| Excretion | Metabolites are likely to be excreted renally. | The molecule and its byproducts are expected to be cleared from the body. |
| Toxicity | No obvious structural alerts for high toxicity, but specific assays would be required for confirmation. | The molecule is not predicted to be overtly toxic based on its core structure. |
Mechanistic Biological Investigations Pre Clinical and in Vitro Focus
Exploration of Molecular Mechanisms of Action
The molecular mechanisms underlying the biological effects of benzofuran (B130515) derivatives are diverse and appear to be dependent on the specific structural features of each compound. A significant body of research points towards the induction of apoptosis as a primary mechanism of action, particularly in cancer cell lines. For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans have been found to induce apoptosis in K562 and MOLT-4 leukemia cells. mdpi.com This process is often mediated through caspase-dependent pathways. mdpi.com
Furthermore, some benzofuran derivatives have been identified as inhibitors of tubulin polymerization, a mechanism that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. mdpi.com Another explored mechanism is the generation of reactive oxygen species (ROS), which can induce cellular damage and trigger apoptotic pathways. mdpi.com For example, the benzofuran derivatives ACDB and BL-038 have been reported to induce apoptosis in human chondrosarcoma cells through ROS generation and mitochondrial dysfunction. mdpi.com
In the context of neuroprotection, a structurally related compound, R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane HCl [R-(-)-BPAP], has been shown to exert its anti-apoptotic effects by directly stabilizing the mitochondrial membrane potential and inducing the expression of the anti-apoptotic protein Bcl-2. nih.gov
Identification of Biological Targets and Pathways
While direct studies on N-(1-benzofuran-2-ylmethyl)cyclopentanamine are not available, research on other benzofuran derivatives has revealed interactions with several key enzymes.
A benzofuran derivative, 2-(5-methyl-1-benzofuran-3-yl)-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl) acetamide (B32628) (MBPTA), has been identified as a novel Rho-associated protein kinase (ROCK) inhibitor. researchgate.net This inhibition was associated with neuroprotective effects against MPP+-induced damage in SH-SY5Y neuroblastoma cells. researchgate.net
The Cytochrome P450 (CYP450) family of enzymes has also been a target for benzofuran derivatives. Specifically, substituted l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles have been investigated as potent aromatase (a CYP450 enzyme) inhibitors, suggesting a potential role in estrogen-dependent cancers. nih.gov
Several studies have explored the acetylcholinesterase (AChE) inhibitory potential of benzofuran compounds. N-glycosyl benzofuran derivatives and novel benzofuran-based 1,2,4-triazole (B32235) hybrids have demonstrated promising AChE inhibitory activity in in vitro assays. d-nb.infonih.gov For example, the N-glycosyl benzofuran derivative N-(2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)benzofuran-2-carbxamide showed an 84% inhibition rate of AChE. d-nb.info
Table 1: Enzyme Inhibition by Benzofuran Derivatives
| Compound Class | Target Enzyme | Observed Effect |
|---|---|---|
| Benzofuran acetamide derivative (MBPTA) | ROCK | Inhibition, Neuroprotection researchgate.net |
| Substituted l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles | Aromatase (CYP450) | Potent Inhibition nih.gov |
| N-glycosyl benzofuran derivatives | Acetylcholinesterase (AChE) | Inhibition d-nb.info |
The interaction of benzofuran derivatives with neurotransmitter receptors has been a key area of investigation. The structurally similar compound, (-)-1-(benzofuran-2-yl)-2-propylaminopentane [(-)-BPAP], has been shown to exert its neuronal survival effects through sigma receptors. nih.gov This was demonstrated by the blockade of its effects by the sigma receptor antagonist BD1063. nih.gov Furthermore, novel N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides have been synthesized as selective ligands for sigma-1 receptors, with Ki values in the nanomolar range. nih.gov
While direct binding studies for this compound on glutamate (B1630785) receptors are lacking, related compounds have shown activity. A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives exhibited neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cultured rat cortical neuronal cells, suggesting a potential interaction with the NMDA receptor pathway. researchgate.net
Table 2: Receptor Binding Affinity of Benzofuran Derivatives
| Compound/Derivative | Receptor | Ki (nM) | Selectivity |
|---|---|---|---|
| KSCM-1 | Sigma-1 | 27.5 | 19-fold over Sigma-2 nih.gov |
| KSCM-5 | Sigma-1 | 34 | - |
Benzofuran derivatives have been shown to modulate several crucial cellular pathways. The anti-inflammatory properties of some benzofurans are linked to the inhibition of pro-inflammatory mediators. nih.gov
The anti-apoptotic pathway is a significant target for the neuroprotective effects of certain benzofuran derivatives. As mentioned, R-(-)-BPAP promotes neuronal survival by stabilizing the mitochondrial membrane potential and upregulating the anti-apoptotic protein Bcl-2. nih.gov Conversely, in cancer cells, many benzofuran derivatives promote apoptosis. mdpi.com For instance, a novel benzofuran-isatin conjugate was found to be pro-apoptotic in colorectal cancer cell lines, associated with p53 upregulation. nih.gov
The anti-fibrotic potential of the benzofuran scaffold has also been explored. A study on 3-oxo-3H-spiro[benzofuran-2,1'-cyclopentane] carboxylic acid derivatives revealed their ability to inhibit the expression of key fibrotic markers, including fibronectin, collagen I, and α-SMA, in cellular models of fibrosis. nih.gov
In Vitro Cellular Assays for Biological Response
A wide array of cell lines has been utilized to investigate the biological responses to benzofuran derivatives.
Cancer Cell Lines: Numerous studies have demonstrated the cytotoxic and anti-proliferative effects of benzofuran compounds on various cancer cell lines. These include:
Leukemia cells (K562, MOLT-4, HL-60): Induction of apoptosis. mdpi.com
Prostate cancer cells (PC3): Cytotoxic activity. mdpi.comnih.gov
Colorectal cancer cells (SW620, HCT116, HT29): Cytotoxic and pro-apoptotic effects. mdpi.comnih.gov
Kidney cancer cells (Caki-1): Cytotoxic activity. mdpi.com
Breast cancer cells (MCF-7): Genotoxic and cytotoxic effects. nih.govnih.gov
Cervical cancer cells (HeLa): Cytotoxic effects. nih.govnih.gov
Hepatocellular carcinoma cells (HepG2): Cytotoxic activity. nih.gov
Lung cancer cells (A549, H1299): Cytotoxic effects. ejmo.org
The IC50 values for these compounds vary depending on the specific derivative and the cell line, but they often fall within the micromolar range. nih.gov
Neuroblastoma Cells: The human dopaminergic neuroblastoma cell line SH-SY5Y has been instrumental in studying the neuroprotective effects of benzofuran derivatives. R-(-)-BPAP was shown to protect these cells from apoptosis induced by the neurotoxin N-methyl(R)salsolinol. nih.gov Additionally, the ROCK inhibitor MBPTA demonstrated protective effects against MPP+-induced cell death in SH-SY5Y cells. researchgate.net
Hepatic Stellate Cells: While direct studies with this compound on hepatic stellate cells (like the LX-2 cell line) are not available, these cells are crucial in the study of liver fibrosis. mdpi.com Given the anti-fibrotic potential of some benzofuran derivatives, studies on these cell lines would be a logical next step to explore their therapeutic potential in liver diseases.
Table 3: Summary of In Vitro Cellular Assay Findings for Benzofuran Derivatives
| Cell Line | Compound Type | Observed Biological Response |
|---|---|---|
| K562 (Leukemia) | Bromoalkyl benzofurans | Induction of apoptosis mdpi.com |
| SH-SY5Y (Neuroblastoma) | R-(-)-BPAP | Neuroprotection, Anti-apoptosis nih.gov |
| SH-SY5Y (Neuroblastoma) | MBPTA | Neuroprotection via ROCK inhibition researchgate.net |
| MCF-7 (Breast Cancer) | l-[(benzofuran-2-yl)-phenylmethyl]-imidazoles | Cytotoxicity, Genotoxicity nih.gov |
| HepG2 (Hepatocellular Carcinoma) | Benzofuran hybrids | Cytotoxicity nih.gov |
Assessment of Cellular Potency (e.g., IC50, Kd values)
There is no available data from in vitro studies to define the cellular potency of this compound. Key metrics such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), which are fundamental in characterizing the interaction of a compound with its biological target, have not been reported. As a result, its efficacy and binding affinity for any specific receptors, enzymes, or other cellular components remain undetermined.
Pre-clinical In Vivo Mechanistic Studies
Comprehensive searches of preclinical research databases have yielded no in vivo studies investigating the mechanistic pathways modulated by this compound in animal models.
Neurobiochemical Analyses in Animal Models
There are no published findings on the neurobiochemical effects of this compound in animal models. Studies measuring key biomarkers of inflammation and apoptosis, such as interleukin-1β (IL-1β), Caspase-1, the anti-apoptotic protein Bcl-2, or hypoxia-inducible factor 1-alpha (HIF-1α) mRNA levels, following administration of this compound have not been documented. Therefore, its impact on these critical signaling pathways in a living organism is unknown.
Behavioral Assessment for Mechanistic Insights in Animal Models
In line with the absence of neurobiochemical data, there is no information available from behavioral assessments in animal models designed to provide mechanistic insights into the action of this compound. Standard behavioral paradigms that could elucidate its effects on the central nervous system have not been reported.
In Vitro Metabolism Studies
The metabolic fate of this compound has not been characterized in vitro. Studies utilizing liver microsomes, a standard preclinical tool for investigating drug metabolism, have not been published for this compound. Consequently, there is no information on its potential metabolites or the primary enzymes responsible for its biotransformation.
Applications and Future Research Directions
Utility as Chemical Probes for Biological Systems
The benzofuran (B130515) nucleus is recognized as a "privileged scaffold," meaning it is a recurring structural framework in molecules known to interact with a range of biological targets. nih.govrsc.org Benzofuran derivatives have been successfully developed as chemical probes to investigate complex biological processes. nih.gov For instance, certain derivatives can serve as fluorescent markers for medical imaging, leveraging their intrinsic photophysical properties. nih.gov
Given this precedent, N-(1-benzofuran-2-ylmethyl)cyclopentanamine could be a valuable starting point for creating specialized chemical probes. By attaching reporter groups, such as fluorophores or biotin, to either the benzofuran ring or the cyclopentanamine side chain, researchers could design probes to:
Visualize and track specific enzymes or receptors in living cells.
Identify and isolate binding partners through affinity purification techniques.
Map the distribution of biological targets that recognize secondary amine structures.
A related compound, (1-Benzofuran-2-ylmethyl)dimethylamine, has been noted for its potential as a fluorescent probe in live-cell imaging studies, underscoring the feasibility of this application for similar structures.
Scaffold for Novel Drug Discovery (Design and Synthesis)
The benzofuran ring is a cornerstone in the design of new therapeutic agents due to the wide spectrum of biological activities its derivatives possess. nih.govnih.gov These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. nih.govnih.govmdpi.com The structure of this compound makes it an ideal scaffold for building libraries of new compounds for drug discovery. rsc.orgnih.gov
Synthetic strategies would focus on modifying the core structure to enhance potency and selectivity for various biological targets. acs.orgrsc.org Key approaches include:
Substitution on the Benzofuran Ring: Introducing different functional groups (e.g., halogens, hydroxyls, methoxy (B1213986) groups) onto the benzene (B151609) portion of the scaffold can significantly alter its electronic properties and binding interactions. nih.gov
Modification of the Amine Moiety: The cyclopentanamine group can be replaced with other cyclic or acyclic amines to modulate lipophilicity, basicity, and steric profile, thereby influencing pharmacokinetic properties and target engagement.
Hybridization: The molecule can be linked to other known pharmacophores (such as triazoles, piperazines, or indoles) to create hybrid compounds with potentially synergistic or multi-target activities. nih.govmdpi.com
| Therapeutic Area | Biological Target/Mechanism | Example or Rationale | Reference |
|---|---|---|---|
| Oncology | PI3K/VEGFR2 Inhibition, Tubulin Polymerization Inhibition | Benzofuran hybrids have been designed as dual inhibitors of PI3K and VEGFR-2, key regulators of cancer cell growth and angiogenesis. | mdpi.comnih.govresearchgate.netnih.gov |
| Neurodegenerative Disease | Inhibition of Aβ Fibril Formation, Cholinesterase Inhibition | The benzofuran core is used to create inhibitors of key pathological processes in Alzheimer's disease. | nih.gov |
| Infectious Disease | Antibacterial, Antifungal, Antiviral Activity | The scaffold is prevalent in natural and synthetic compounds with broad-spectrum antimicrobial properties. | nih.govnih.govnih.gov |
| Cardiovascular Disease | Antiarrhythmic (Ion Channel Modulation) | The clinically used antiarrhythmic drug Amiodarone features a 3-substituted benzofuran core. | nih.govnih.gov |
Exploration of New Pharmacological Spaces through Structural Diversification
Structural diversification of the this compound scaffold is a key strategy for discovering compounds with novel mechanisms of action. By systematically altering its chemical architecture, researchers can explore new pharmacological spaces. This "scaffold hopping" or chemical modification approach can lead to significant improvements in activity, selectivity, and drug-like properties.
Key diversification strategies include:
Ring System Modification: Altering the core heterocycle from benzofuran to related structures like benzothiophene (B83047) (sulfur analog) or indole (B1671886) (nitrogen analog) can fundamentally change the compound's electronic and binding properties.
Linker Modification: The methyl linker between the benzofuran ring and the amine can be elongated, rigidified, or made more flexible to optimize the spatial orientation of the two key functional groups.
Stereochemical Exploration: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers can lead to compounds with improved potency and reduced off-target effects.
This systematic exploration allows medicinal chemists to fine-tune the molecule's interaction with biological systems and potentially uncover entirely new therapeutic applications. nih.gov
Potential in Materials Science or Optoelectronic Applications
While primarily investigated for biological activity, the benzofuran core also possesses properties relevant to materials science. Benzofuran derivatives are known for their thermal stability, high quantum yields, and blue-light emitting capabilities. nih.govresearchgate.net These characteristics make them attractive candidates for use in organic electronics.
Specifically, benzofuran-containing molecules have been successfully incorporated into:
Organic Light-Emitting Diodes (OLEDs): Fused benzofuran systems, such as benzofuran-fused phospholes, have been used as emitters in OLED devices. ntu.edu.sgnih.gov
Organic Semiconductors: Certain derivatives can act as hole-transporting materials, a critical component in various optoelectronic devices. nih.gov
Nonlinear Optical (NLO) Materials: Functionalized benzofurans have shown promise as optical limiting materials, which are important for protecting sensors and eyes from high-intensity light. researchgate.net
For this compound to be adapted for these applications, significant structural modifications would be required, such as extending the conjugated π-system of the benzofuran ring to enhance its electronic and photophysical properties. researchgate.net
Unexplored Biological Targets for Benzofuran-Containing Amine Derivatives
The broad bioactivity of benzofurans suggests that many of their potential biological targets remain undiscovered. While research has focused on areas like cancer and neurodegeneration, the unique combination of the benzofuran heterocycle and a secondary amine in this compound may confer affinity for other important protein classes. nih.gov
Potential unexplored or underexploited target classes include:
G-Protein Coupled Receptors (GPCRs): Many GPCRs, particularly amine receptors (e.g., serotonin (B10506), dopamine (B1211576), adrenergic receptors), are known to bind ligands containing secondary or tertiary amines.
Ion Channels: The amine moiety could interact with ion channels, a target class for drugs treating cardiovascular and neurological conditions.
Epigenetic Targets: Benzofuran scaffolds have been used to design inhibitors for enzymes like lysine-specific demethylase 1 (LSD1), indicating potential for broader applications in epigenetics. researchgate.net
P-glycoprotein and other Transporters: 2-aminobenzofurans have been investigated as P-glycoprotein inhibitors, suggesting that related structures could be used to modulate drug resistance in cancer therapy. nih.gov
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Enzymes (Kinases) | PI3K, VEGFR-2 | Oncology | nih.govnih.gov |
| Enzymes (Proteases) | β-secretase-1 (BACE-1) | Neurodegeneration | nih.gov |
| Enzymes (Epigenetic) | Lysine-Specific Demethylase 1 (LSD1) | Oncology | researchgate.net |
| Cytoskeletal Proteins | Tubulin | Oncology | mdpi.com |
| Potential: GPCRs | Serotonin or Adrenergic Receptors | CNS Disorders, Cardiovascular | nih.gov |
| Potential: Ion Channels | Voltage-gated Sodium or Potassium Channels | Cardiovascular, Neurology | nih.gov |
Advanced Computational Approaches in Compound Optimization
Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of lead compounds. For a molecule like this compound, these tools can predict its properties and guide synthetic efforts, saving time and resources. aip.org
Key computational techniques applicable to its development include:
Molecular Docking: This method predicts the preferred binding orientation of the compound within the active site of a target protein, helping to rationalize structure-activity relationships (SAR). researchgate.netaip.org
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built from a series of related benzofuran analogs to predict the biological activity of newly designed compounds before they are synthesized. researchgate.net
Density Functional Theory (DFT): DFT calculations are used to optimize the molecule's geometry and predict its electronic properties, such as reactivity and stability. aip.org
ADMET Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound, helping to identify potential liabilities early in the discovery process. researchgate.net
These computational approaches provide a powerful framework for refining the structure of this compound to maximize its therapeutic potential. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
For the development of derivatives based on the this compound scaffold, AI and ML can be applied in several ways:
De Novo Design: Generative AI models can design entirely new molecules with desired properties (e.g., high potency, low toxicity) while retaining the core benzofuran scaffold. harvard.edu
Synthesis Prediction: AI-driven retrosynthesis tools can propose efficient and novel synthetic routes for designed compounds, a critical step in translating a virtual molecule into a physical sample. digitellinc.comjelsciences.com
Property Prediction: Deep learning models, such as graph neural networks, can predict a compound's biological activity, physicochemical properties, and potential side effects with increasing accuracy. nih.gov
Multi-Objective Optimization: AI algorithms can simultaneously optimize a compound for multiple parameters, such as potency against a target, selectivity over related targets, and favorable pharmacokinetic properties, navigating the complex trade-offs inherent in drug design. harvard.edujelsciences.com
By leveraging AI, researchers can more efficiently explore the vast chemical space around the benzofuran scaffold to accelerate the discovery of next-generation therapeutics. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-benzofuran-2-ylmethyl)cyclopentanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Reductive amination is a widely used approach for synthesizing cyclopentanamine derivatives. For example, describes the synthesis of a structurally similar compound via reductive amination between a benzofuran-containing aldehyde and cyclopentanamine. Reaction parameters such as temperature (room temperature vs. reflux), solvent choice (e.g., dichloromethane or methanol), and reducing agents (e.g., sodium borohydride or catalytic hydrogenation) critically impact yield and purity. highlights the importance of stereochemical control, as chiral amines (e.g., (R)-1-phenylethanamine) can influence enantiomeric purity, requiring careful selection of starting materials and catalysts .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming structure. For instance, reports NMR data for a cyclopentanamine derivative, including characteristic peaks for the cyclopentyl group (δ 1.36–1.89 ppm, multiplet) and benzofuran protons (δ 6.72–7.05 ppm). Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) should be used to verify molecular weight. UV-Vis spectroscopy, though not directly reported for this compound (see ), can identify conjugated systems in the benzofuran moiety. Cross-referencing with databases like NIST ( ) ensures consistency in spectral assignments .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported physicochemical properties of cyclopentanamine derivatives?
- Methodological Answer : Discrepancies in data (e.g., boiling points in : 381.2 K vs. 381.62 K) require meta-analysis of experimental conditions. Researchers should:
- Compare measurement methods (e.g., dynamic vs. static boiling point techniques).
- Validate purity of samples using chromatography (HPLC/GC) and elemental analysis.
- Reference standardized databases like NIST ( ) or peer-reviewed studies with detailed protocols. Statistical tools (e.g., error propagation analysis) can quantify uncertainties .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodological Answer : SAR studies should systematically vary substituents on the benzofuran and cyclopentylamine moieties. demonstrates this by modifying the cyclopentanamine’s alkyl groups to assess calcium channel inhibition. Key steps include:
- Synthesizing analogs with substitutions at the benzofuran 2-position or cyclopentylamine’s nitrogen.
- Testing activity in vitro (e.g., receptor binding assays or enzyme inhibition).
- Using computational tools (docking studies, QSAR models) to correlate structural features with activity. ’s derivative (chromenylmethyl substitution) exemplifies how scaffold modifications alter pharmacological profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
